
Lanreotide (Deamidized)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanreotide (Deamidized) is a synthetic analog of somatostatin, a hormone that inhibits the release of several other hormones. Lanreotide is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone, and neuroendocrine tumors. The deamidized form of Lanreotide refers to a specific modification where an amide group is removed, potentially altering its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lanreotide involves a solution phase synthesis of an octapeptide. The process typically includes the coupling of two suitably protected tetrapeptide fragments. These fragments undergo deprotection, oxidation, and treatment with acetic acid to yield Lanreotide acetate .
Industrial Production Methods: Industrial production of Lanreotide acetate involves a similar synthetic route but on a larger scale. The process ensures high purity and consistency, essential for pharmaceutical applications. The final product is often formulated as a long-acting aqueous preparation for subcutaneous injection .
Chemical Reactions Analysis
Types of Reactions: Lanreotide undergoes several types of chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications at specific amino acid residues to alter its activity or stability.
Common Reagents and Conditions:
Oxidation: Typically involves mild oxidizing agents like iodine or air oxidation.
Reduction: Often uses reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes various protecting groups and deprotecting agents to achieve selective modifications.
Major Products Formed:
Oxidation: Formation of Lanreotide with disulfide bonds.
Reduction: Lanreotide with free thiol groups.
Substitution: Modified Lanreotide with altered pharmacokinetic properties.
Scientific Research Applications
Indications for Use
-
Acromegaly :
- Description : Acromegaly is characterized by excessive growth hormone production, leading to enlarged extremities and facial features.
- Application : Lanreotide is indicated for patients who have not responded adequately to surgery or radiotherapy. Studies show that it effectively reduces growth hormone levels and alleviates symptoms associated with this condition .
-
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) :
- Description : These tumors arise from neuroendocrine cells in the gastrointestinal tract and pancreas.
- Application : Lanreotide has been shown to improve progression-free survival in patients with unresectable GEP-NETs. Clinical trials indicate that it significantly prolongs progression-free survival compared to placebo, with a median progression-free survival of 29.7 months for those treated with Lanreotide .
- Carcinoid Syndrome :
Efficacy in Neuroendocrine Tumors
A pivotal study known as the CLARINET trial demonstrated the efficacy of Lanreotide in patients with well-differentiated GEP-NETs. Key findings include:
- Study Design : Randomized, double-blind, placebo-controlled trial involving 204 patients.
- Results :
Real-World Applications
A retrospective study analyzed the real-world use of Lanreotide among patients with neuroendocrine tumors in Canada:
- Findings :
Safety Profile
Lanreotide is generally well-tolerated; however, some adverse effects have been reported:
- Common side effects include diarrhea (26% incidence), abdominal pain, and potential dysglycemia (both hyperglycemia and hypoglycemia) .
- Long-term studies suggest favorable safety profiles, making it suitable for chronic administration .
Table 1: Summary of Clinical Trials Involving Lanreotide
Study | Population | Treatment Duration | Median PFS (months) | Adverse Events |
---|---|---|---|---|
CLARINET | GEP-NETs (n=204) | Up to 96 weeks | Not reached vs. 18 | Diarrhea, abdominal pain |
Real-World Use | Neuroendocrine tumors (n=69) | Median 21.6 months | N/A | Diarrhea |
Spanish Study | Progressive GEP-NETs (n=30) | Up to 94 weeks | 12.9 | N/A |
Mechanism of Action
Lanreotide exerts its effects by binding to somatostatin receptors, primarily SSTR2 and SSTR5. This binding inhibits the release of growth hormone and other hormones. The compound also exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, leading to membrane hyperpolarization and inhibition of calcium-mediated depolarization .
Comparison with Similar Compounds
Octreotide: Another somatostatin analog used for similar indications.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Comparison:
Lanreotide vs. Octreotide: Both are used in the treatment of acromegaly and neuroendocrine tumors.
Lanreotide vs. Pasireotide: Pasireotide has a broader receptor binding profile, potentially offering benefits in conditions not responsive to Lanreotide.
Lanreotide (Deamidized) stands out due to its specific modifications, which may offer unique pharmacokinetic properties and therapeutic benefits.
Biological Activity
Lanreotide (deamidized), a synthetic analogue of somatostatin, is primarily utilized in the management of neuroendocrine tumors (NETs) and conditions such as acromegaly and carcinoid syndrome. This article presents a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical efficacy, and safety profiles based on diverse research findings.
Lanreotide exerts its biological effects primarily through the activation of somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. The key actions include:
- Inhibition of Hormone Secretion : Lanreotide reduces the release of growth hormone and other hormones associated with tumor growth, leading to decreased cell proliferation.
- Antiproliferative Effects : Activation of SSTRs results in cell cycle arrest and apoptosis in tumor cells, thereby inhibiting tumor progression.
- Reduction of Tumor Angiogenesis : By blunting the production of angiogenic factors, lanreotide helps diminish blood supply to tumors, further contributing to its antiproliferative effects.
Pharmacokinetics
Lanreotide is administered via subcutaneous injection, forming a depot that allows for sustained drug release. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Volume of Distribution | 15.1 L |
Half-life | ~22 days |
Clearance | 23.1 L/h |
Absorption | Two-phase (initial rapid followed by slow release) |
Excretion | <5% in urine; <0.5% unchanged in feces |
Case Studies and Clinical Trials
- Acromegaly Treatment : A study reported that high-dose lanreotide (12,000 µg/day) resulted in a biochemical response rate of 58% among patients with advanced acromegaly, with significant reductions in tumor markers like chromogranin A and urinary 5-hydroxyindoleacetic acid .
- Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) : Clinical evidence indicates that lanreotide Autogel has shown significant antiproliferative activity in patients with GEP-NETs. A review highlighted its effectiveness as a first-line treatment option, demonstrating favorable safety and tolerability profiles .
- Carcinoid Syndrome Management : Lanreotide effectively controls symptoms associated with carcinoid syndrome, such as flushing and diarrhea, while also reducing the need for short-acting somatostatin analogs .
Safety Profile
The safety profile of lanreotide is generally favorable, although adverse effects can occur. Commonly reported side effects include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Injection site reactions
- Hypoglycemia
- Bradycardia
In some studies, discontinuation due to adverse events was noted in a minority of patients (approximately 10%) receiving high doses .
Summary of Findings
Lanreotide (deamidized) demonstrates significant biological activity through its mechanisms as a somatostatin analogue. Its ability to inhibit hormone secretion, induce apoptosis in tumor cells, and reduce angiogenesis makes it an effective treatment for various neuroendocrine tumors and related syndromes.
Future Directions
Further research is warranted to explore:
- The potential benefits of higher dosing regimens.
- The efficacy of lanreotide in combination therapies.
- Long-term outcomes in diverse patient populations.
Properties
Molecular Formula |
C54H68N10O11S2 |
---|---|
Molecular Weight |
1097.3 g/mol |
IUPAC Name |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C54H68N10O11S2/c1-29(2)45-53(73)62-44(52(72)64-46(30(3)65)54(74)75)28-77-76-27-43(61-47(67)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)51(71)59-41(24-31-16-19-36(66)20-17-31)49(69)60-42(25-35-26-57-39-13-7-6-12-37(35)39)50(70)58-40(48(68)63-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,57,65-66H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,73)(H,63,68)(H,64,72)(H,74,75)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 |
InChI Key |
FTIFSMLZWNHQOQ-SCTWWAJVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.